![molecular formula C14H22O7 B100681 3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose CAS No. 16713-80-7](/img/structure/B100681.png)
3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose
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Overview
Description
“3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose” is a chemical compound with the molecular formula C14H22O7 . It is also known by other names such as “D-Glucose diacetonide” and "Diacetone-D-glucose" .
Molecular Structure Analysis
The molecular weight of “3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose” is 302.32 g/mol . The IUPAC name of the compound is [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate .Physical And Chemical Properties Analysis
The compound has an optical activity of [α]25/D −37°, c = 1 in chloroform . Its melting point is 60-62 °C (lit.) .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it can be used to prepare L-acovenose , a compound with potential therapeutic applications, and 6-deoxy-L-idose , which has significance in the development of antiviral medications .
Development of Carbanucleoside Enantiomers
Carbanucleosides are analogs of nucleosides and have important roles in antiviral and anticancer therapies3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose is utilized to create enantiomerically pure carbanucleosides, which are essential for targeted pharmacological activity .
Creation of Vinyl Ether-Based Chiral Synthons
The compound is reacted with acetylene in the presence of superbase catalytic systems to produce vinyl ether-based chiral carbohydrate synthons. These synthons are valuable intermediates in the synthesis of complex organic molecules .
Glycopolymer Synthesis
It is used in the free-radical polymerization of sugar-based monomers to create glyco-copolymers. These polymers have applications in biotechnology, smart packaging, and biomedicine due to their biocompatible nature, biodegradability, and strong hydrophilic character .
Pharmaceutical Research and Development
The compound finds its primary utility within the research and development of diverse pharmacological substances, including antiviral and antitumor compounds. Its derivatives are compared with known drugs to evaluate their efficacy and potential as new therapeutic agents .
Molecular Structure Analysis
Researchers utilize 3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose to study molecular structures, which is crucial for understanding the physical and chemical properties of new drug candidates .
Chemical Reagent in Research
As a chemical reagent, it is used in various research applications to understand chemical reactions, synthesize new compounds, and develop analytical methods .
Carbohydrate Chemistry Education
In academic settings, this compound is used to teach students about carbohydrate chemistry, including protection strategies, synthesis of derivatives, and the importance of carbohydrates in biological systems .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of glucose , suggesting that it may interact with enzymes or receptors that process glucose in the body.
Mode of Action
It is known that the 3-oh group can be directly manipulated, and the 5,6-o-isopropylidene protection is selectively cleavable . This suggests that the compound may undergo transformations in the body, potentially leading to various biochemical effects.
Result of Action
It is known that oxidation and reduction of the 3-oh leads to an allofuranose derivative , which suggests that the compound may have a role in redox reactions in the body.
Action Environment
It is known that the compound has a melting point of 60-62 °c , suggesting that it may be stable under physiological conditions.
properties
IUPAC Name |
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDRLZSJSWQPS-RMPHRYRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose | |
CAS RN |
16713-80-7 |
Source
|
Record name | α-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16713-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016713807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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